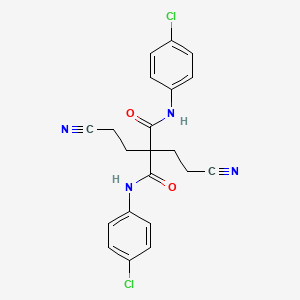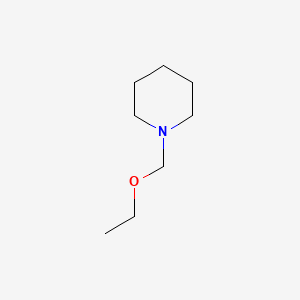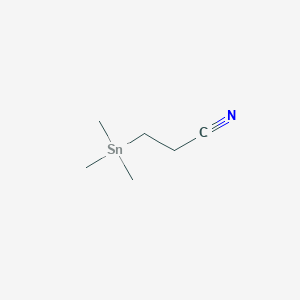
3-(Trimethylstannyl)propanenitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Trimethylstannyl)propanenitrile is an organotin compound characterized by the presence of a trimethylstannyl group attached to a propanenitrile backbone
准备方法
Synthetic Routes and Reaction Conditions: 3-(Trimethylstannyl)propanenitrile can be synthesized through several methods. One common approach involves the reaction of a halogenated propanenitrile with trimethyltin chloride in the presence of a base. The reaction typically proceeds under mild conditions, often using solvents like tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO) to facilitate the process.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of organotin chemistry apply. Large-scale synthesis would likely involve optimized reaction conditions to maximize yield and purity, potentially using continuous flow reactors for better control over reaction parameters.
化学反应分析
Types of Reactions: 3-(Trimethylstannyl)propanenitrile undergoes various chemical reactions, including:
Substitution Reactions: The trimethylstannyl group can be replaced by other nucleophiles, such as halides or alkoxides.
Elimination Reactions: Under certain conditions, the compound can undergo elimination to form alkenes or other unsaturated compounds.
Oxidation and Reduction: The nitrile group can be reduced to amines or oxidized to carboxylic acids, depending on the reagents used.
Common Reagents and Conditions:
Substitution: Sodium tert-butoxide in DMSO is commonly used for substitution reactions.
Reduction: Lithium aluminum hydride (LiAlH4) is a typical reducing agent for converting nitriles to amines.
Oxidation: Potassium permanganate (KMnO4) or other strong oxidizers can be used to oxidize nitriles to carboxylic acids.
Major Products:
科学研究应用
3-(Trimethylstannyl)propanenitrile has several applications in scientific research:
作用机制
The mechanism by which 3-(Trimethylstannyl)propanenitrile exerts its effects is primarily through its reactivity as an organotin compound. The trimethylstannyl group can participate in various nucleophilic substitution and elimination reactions, often facilitated by the electron-withdrawing nitrile group. These reactions can lead to the formation of new carbon-carbon or carbon-heteroatom bonds, making the compound valuable in synthetic organic chemistry .
相似化合物的比较
Propanenitrile: A simpler nitrile compound without the trimethylstannyl group.
Trimethylstannyl Arylboronates: Compounds with similar organotin functionality but different organic backbones.
3-(Trimethylstannyl)alanine: An amino acid derivative with a trimethylstannyl group.
Uniqueness: 3-(Trimethylstannyl)propanenitrile is unique due to its combination of a nitrile group and a trimethylstannyl group, which imparts distinct reactivity and potential for diverse chemical transformations. This dual functionality makes it a versatile reagent in organic synthesis, particularly in the formation of complex molecules through cross-coupling and other reactions .
属性
CAS 编号 |
5827-64-5 |
|---|---|
分子式 |
C6H13NSn |
分子量 |
217.88 g/mol |
IUPAC 名称 |
3-trimethylstannylpropanenitrile |
InChI |
InChI=1S/C3H4N.3CH3.Sn/c1-2-3-4;;;;/h1-2H2;3*1H3; |
InChI 键 |
HHQXEIZOAAUKEB-UHFFFAOYSA-N |
规范 SMILES |
C[Sn](C)(C)CCC#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


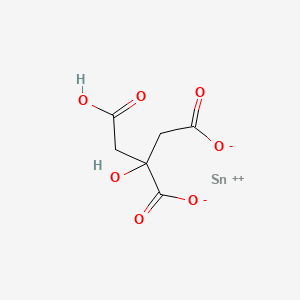
![2-(4-Chlorophenyl)-2-methoxy-1-oxaspiro[2.4]heptane](/img/structure/B14733862.png)
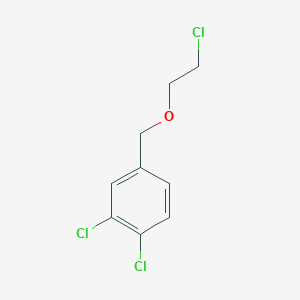
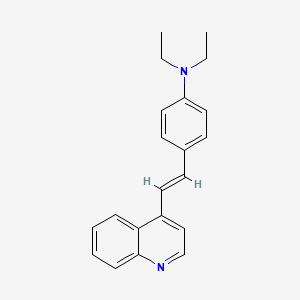
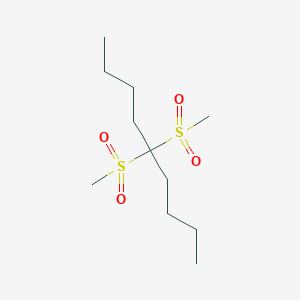

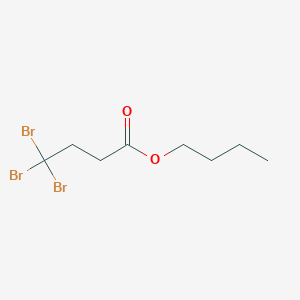
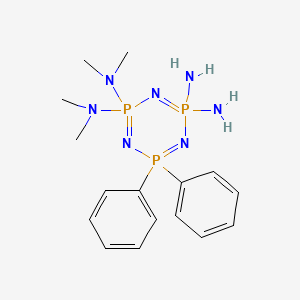
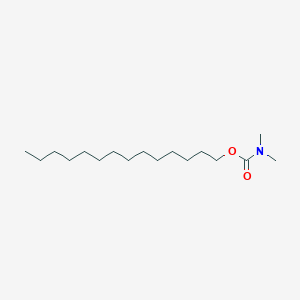
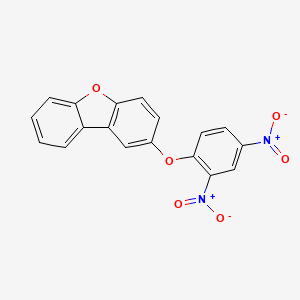
![Ethyl 4-[(2,6-diamino-5-nitrosopyrimidin-4-yl)amino]benzoate](/img/structure/B14733905.png)
